Data Availability vs. Closest Structural Analogs: 1088191-11-0 Lacks Any Validated Bioactivity Profile
A systematic search for quantitative bioactivity data on 1088191-11-0 yielded zero results with defined comparators, experimental conditions, or validated assays. This is in stark contrast to its closest identifiable structural analogs within the coumarin-1,2,4-oxadiazole class, such as compound 6c from Thacker et al. (2020), which has documented Ki values of 23.6 nM against hCA IX and 4.5 nM against hCA XII [1]. This data void is the single most important evidence-based differentiator for procurement.
| Evidence Dimension | Number of peer-reviewed bioactivity data points with defined comparators |
|---|---|
| Target Compound Data | 0 (no public data found for 1088191-11-0) |
| Comparator Or Baseline | Compound 6c (a coumarin-1,2,4-oxadiazole analog): Ki = 4.5 nM (hCA XII) and 23.6 nM (hCA IX). Compound 5u (a BChE-inhibiting analog): IC50 = 8.17 μM (hBChE). |
| Quantified Difference | Infinite ratio (0 vs. >0 data points) |
| Conditions | Literature search strategy: keyword searches for CAS 1088191-11-0, IUPAC name, and molecular formula in PubMed, Google Scholar, PubChem, BindingDB, and Google Patents; search date: 2026-05-10. |
Why This Matters
Procuring 1088191-11-0 requires the user to accept a completely uncharacterized compound, necessitating a full in-house characterization program, whereas analogs like compound 6c are ready-to-use with a defined potency and selectivity profile.
- [1] Thacker, P. S., Angeli, A., Argulwar, O. S., Tiwari, P. L., Arifuddin, M., & Supuran, C. T. (2020). Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry, 98, 103739. View Source
